molecular formula C35H32N4O8 B13149562 Fmoc-Alg(Z)2-OH

Fmoc-Alg(Z)2-OH

Cat. No.: B13149562
M. Wt: 636.6 g/mol
InChI Key: XCMJTCOTFNNPLQ-PMERELPUSA-N
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Description

Fmoc-Alg(Z)2-OH: is a compound used primarily in peptide synthesis. It is a derivative of arginine, an amino acid, and is protected by fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Z) groups. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Alg(Z)2-OH typically involves the protection of the amino and guanidino groups of arginine. The Fmoc group is introduced to protect the amino group, while the Z groups protect the guanidino group. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) techniques, where the protected arginine is coupled to a growing peptide chain on a solid support .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The key to successful industrial production is the optimization of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Alg(Z)2-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Z protecting groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.

Scientific Research Applications

Chemistry: Fmoc-Alg(Z)2-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of arginine residues in a controlled manner, which is essential for studying protein structure and function .

Biology and Medicine: In biological research, peptides synthesized using this compound are used to study enzyme-substrate interactions, receptor binding, and signal transduction pathways. In medicine, these peptides can be used in the development of therapeutic agents and vaccines .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also used in the development of diagnostic tools and biosensors .

Mechanism of Action

The mechanism of action of Fmoc-Alg(Z)2-OH involves its role as a building block in peptide synthesis. The Fmoc and Z protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. Once incorporated into a peptide, the protecting groups are removed to yield the final product. The molecular targets and pathways involved depend on the specific peptide sequence and its biological activity .

Comparison with Similar Compounds

    Fmoc-Arg(Pbf)-OH: Another arginine derivative with different protecting groups.

    Fmoc-Arg(Boc)2-OH: Uses tert-butyloxycarbonyl (Boc) groups for protection.

Uniqueness: Fmoc-Alg(Z)2-OH is unique due to its specific combination of Fmoc and Z protecting groups, which offer distinct advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of complex peptides and proteins .

Conclusion

This compound is a valuable compound in peptide synthesis, offering unique advantages due to its specific protecting groups. Its applications span across chemistry, biology, medicine, and industry, making it an essential tool in scientific research and pharmaceutical development.

Properties

Molecular Formula

C35H32N4O8

Molecular Weight

636.6 g/mol

IUPAC Name

(2S)-3-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C35H32N4O8/c40-31(41)30(37-33(42)47-22-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)29)19-36-32(38-34(43)45-20-23-11-3-1-4-12-23)39-35(44)46-21-24-13-5-2-6-14-24/h1-18,29-30H,19-22H2,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t30-/m0/s1

InChI Key

XCMJTCOTFNNPLQ-PMERELPUSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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